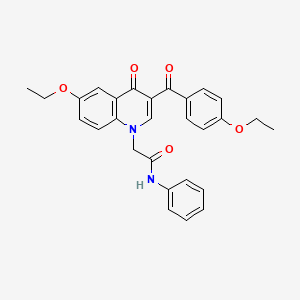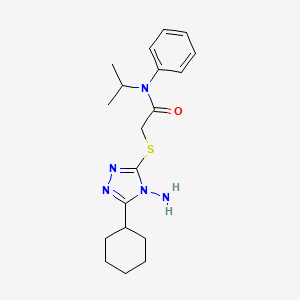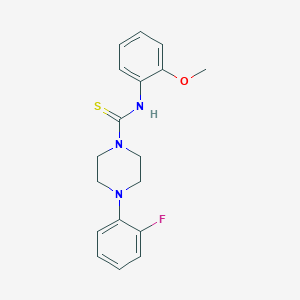
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide" is a chemical entity that appears to be structurally related to a class of compounds known for their interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. These compounds are characterized by a piperazine core, which is a common feature in many pharmacologically active molecules. The presence of fluorophenyl and methoxyphenyl groups suggests potential for receptor binding selectivity and pharmacological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the preparation of the piperazine core followed by the introduction of various substituents. For instance, compounds with similar structures have been synthesized through intermediate stages and final crystallization from methanol solutions . The synthesis process is often guided by the goal of achieving high selectivity and affinity for certain receptors, such as dopamine D3 receptors, as seen in the preparation of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides .
Molecular Structure Analysis
The molecular structure of compounds in this class is crucial for their interaction with biological targets. The presence of specific functional groups, such as the carbonyl group in the amide linker, has been shown to play a pivotal role in binding selectivity . The stereochemistry, particularly the configuration of hydroxyl groups, can also significantly influence the selectivity for neurotransmitter transporters . The molecular structure is often elucidated using spectroscopic techniques such as NMR and MS .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the carbonyl group in the amide linker can be critical for maintaining high binding affinities at certain receptors . Modifications to these functional groups can dramatically alter the compound's selectivity and binding affinities, as seen in the synthesis of amine-linked analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the substituents present. These properties include solubility, which can be manipulated by introducing hydroxyl or methoxy groups to increase the compound's potential for formulation as extended-release therapeutic agents . The introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds, which are important factors in drug design.
科学的研究の応用
Pharmacological Applications and Drug Development
Dopamine D2-like Receptors Ligands
Piperazine derivatives, including phenyl piperidines and arylalkyl substituents, have been investigated for their potency and selectivity in binding affinity at D2-like receptors. These compounds are exemplified in several antipsychotic agents. The composite structure of these molecules, including arylalkyl moieties like 4'-fluorobutyrophenones, plays a crucial role in determining their selectivity and potency at D2-like receptors, making them relevant in the development of treatments for conditions such as schizophrenia, Parkinson's disease, depression, and anxiety (Sikazwe et al., 2009).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives have been identified in a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine scaffold allows for significant pharmacokinetic and pharmacodynamic modifications, leading to novel drug discoveries across various diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have demonstrated significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
特性
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-9-5-3-7-15(17)20-18(24)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUULQGGGHBRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

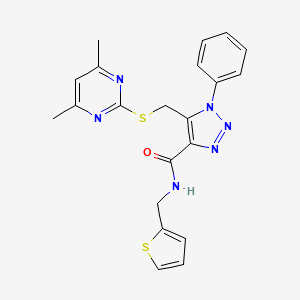
![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)
![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)
![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)
![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)
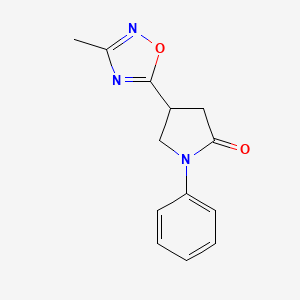
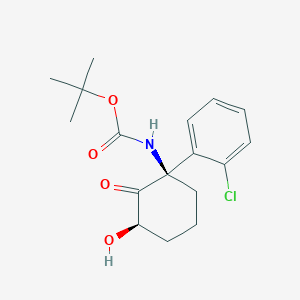
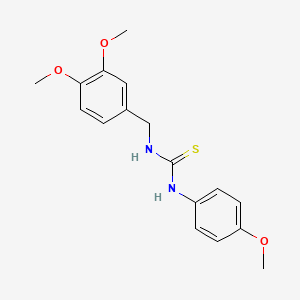
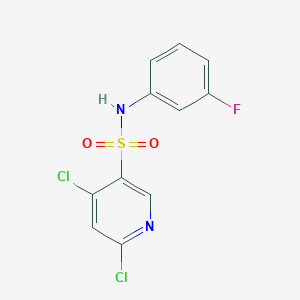
![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B3005737.png)
